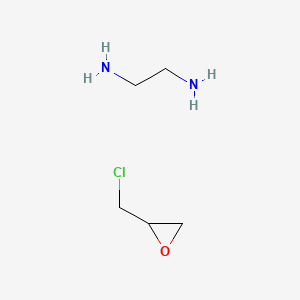
Vanadium(2+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium(2+);hydrate is a coordination compound where vanadium exists in the +2 oxidation state, typically coordinated with water molecules Vanadium is a transition metal known for its multiple oxidation states and its ability to form various complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanadium(2+);hydrate can be synthesized through the reduction of higher oxidation state vanadium compounds. One common method involves the reduction of vanadium(III) chloride with a suitable reducing agent in the presence of water, leading to the formation of this compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound is less common compared to other vanadium compounds. it can be produced using similar reduction techniques on a larger scale, ensuring strict control of reaction conditions to maintain the +2 oxidation state of vanadium.
Análisis De Reacciones Químicas
Types of Reactions
Vanadium(2+);hydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(2+) can be oxidized to higher oxidation states such as vanadium(3+) or vanadium(4+).
Reduction: Although less common, vanadium(2+) can be reduced to vanadium(0) under specific conditions.
Substitution: Ligands in the coordination sphere of this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products Formed
Oxidation: Vanadium(3+) and vanadium(4+) complexes.
Reduction: Metallic vanadium or lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
Aplicaciones Científicas De Investigación
Vanadium(2+);hydrate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other vanadium complexes and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its insulin-mimetic effects and anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in energy storage systems, such as batteries.
Mecanismo De Acción
The mechanism of action of vanadium(2+);hydrate involves its ability to interact with various molecular targets, including enzymes and proteins. Vanadium compounds can mimic phosphate, allowing them to inhibit or activate enzymes such as phosphatases and kinases. This interaction can modulate signaling pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Vanadium(3+);hydrate: Vanadium in the +3 oxidation state, also forms coordination complexes with water.
Vanadium(4+);hydrate:
Vanadium(5+);hydrate: Forms dioxovanadium complexes with vanadium in the +5 oxidation state.
Uniqueness
Vanadium(2+);hydrate is unique due to its lower oxidation state, which imparts distinct redox properties and reactivity compared to higher oxidation state vanadium compounds. Its ability to undergo oxidation and reduction reactions makes it a versatile compound for various applications.
Propiedades
Número CAS |
23172-40-9 |
|---|---|
Fórmula molecular |
H2OV+2 |
Peso molecular |
68.957 g/mol |
Nombre IUPAC |
vanadium(2+);hydrate |
InChI |
InChI=1S/H2O.V/h1H2;/q;+2 |
Clave InChI |
NIBUFRCEVPOJQU-UHFFFAOYSA-N |
SMILES canónico |
O.[V+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)

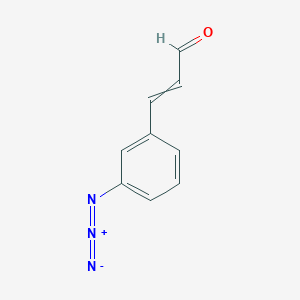
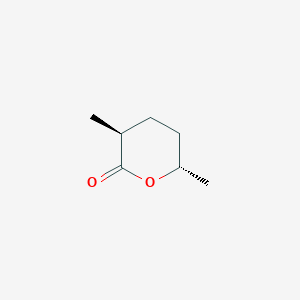
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
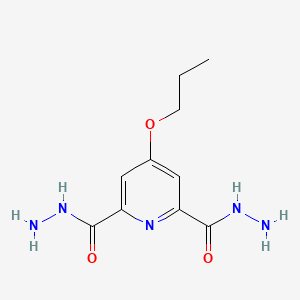
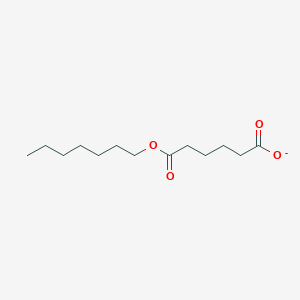
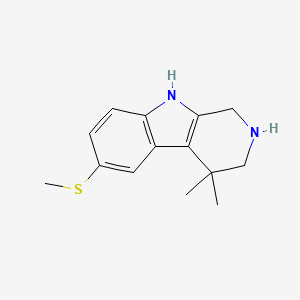
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)



